5-Methyl-2-phenylquinoline
Overview
Description
5-Methyl-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a methyl group at the 5-position and a phenyl group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate cyclization and formation of the quinoline ring.
Industrial Production Methods: In industrial settings, the production of quinoline derivatives, including this compound, often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to enhance yield, reduce environmental impact, and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the quinoline ring.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines, which have different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring, introducing new functional groups or substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines. Substitution reactions can result in a wide range of functionalized quinoline derivatives .
Scientific Research Applications
5-Methyl-2-phenylquinoline has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Quinoline derivatives are studied for their potential as enzyme inhibitors and fluorescent probes.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA, leading to the disruption of cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, quinoline derivatives can inhibit topoisomerases, enzymes involved in DNA replication, leading to cell death in bacteria .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the methyl group at the 5-position.
5-Methylquinoline: Lacks the phenyl group at the 2-position.
Uniqueness: 5-Methyl-2-phenylquinoline is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
IUPAC Name |
5-methyl-2-phenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-12-6-5-9-16-14(12)10-11-15(17-16)13-7-3-2-4-8-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCZVHSUPWGXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=CC=C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301991 | |
Record name | 5-methyl-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500595-66-4 | |
Record name | 5-methyl-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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